molecular formula C22H45NO3 B15180081 Einecs 300-118-5 CAS No. 93920-32-2

Einecs 300-118-5

Cat. No.: B15180081
CAS No.: 93920-32-2
M. Wt: 371.6 g/mol
InChI Key: VZRRQCVTKGLQQB-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU before 1981. The term "Einecs" may refer to a typographical error for "EINECS," which uses a six-digit identifier (e.g., 200-001-8).

Properties

CAS No.

93920-32-2

Molecular Formula

C22H45NO3

Molecular Weight

371.6 g/mol

IUPAC Name

16-methylheptadecanoic acid;morpholine

InChI

InChI=1S/C18H36O2.C4H9NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3-6-4-2-5-1/h17H,3-16H2,1-2H3,(H,19,20);5H,1-4H2

InChI Key

VZRRQCVTKGLQQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O.C1COCCN1

Origin of Product

United States

Chemical Reactions Analysis

Chemical Identification and Synonyms

EINECS 300-806-5 corresponds to a compound with the molecular formula C₂₇H₃₀N₂O₁₀ and a molecular weight of 542.5 g/mol . Key identifiers include:

  • PubChem CID : 44147524

  • IUPAC Name : (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one; (2S)-5-oxopyrrolidine-2-carboxylic acid*

  • InChI Key : XTMSRMOUTQKPJW-QNSGFMNXSA-N

Structural and Reactivity Analysis

The compound is a 1:1 salt of two components:

  • 5-Oxo-L-proline : A cyclic amino acid derivative.

  • (S-(R*,S*))-6,7-dimethoxy-3-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone : A complex isoquinoline-derived structure with methoxy and dioxolane substituents .

Reactivity would likely involve:

  • Nucleophilic attack : Due to the presence of carbonyl groups (e.g., benzofuranone) and potential acidic protons in the proline moiety.

  • Electrophilic substitution : Methoxy groups (-OCH₃) may activate aromatic rings for substitution reactions.

Hydrolysis

The compound’s ester-like or amide bonds may undergo hydrolysis under basic or acidic conditions, releasing the parent components.

Nucleophilic Addition

The isoquinolinone moiety could react with nucleophiles (e.g., amines, alcohols) via Sₙ₂ mechanisms at carbonyl carbons, similar to ethylene oxide reactivity patterns .

Redox Reactions

The dioxolane ring (1,3-dioxolo) may participate in redox processes, potentially undergoing oxidation or reduction to form diols or other derivatives.

Research Limitations

  • Data scarcity : No direct studies or reaction mechanisms were found in the provided sources.

  • Structural complexity : The compound’s multi-ring, heteroatom-rich structure complicates reactivity predictions without experimental data.

Recommendations for Further Study

  • Synthesis pathways : Investigate the coupling mechanism between the proline and isoquinolinone components.

  • Stability testing : Assess hydrolytic stability under varying pH and temperature conditions.

  • Toxicity screening : Conduct in vitro/in vivo tests for aquatic and mammalian systems.

Note : The discrepancy in EINECS numbering suggests a possible error. Verification of the compound’s correct identifier is recommended for accurate analysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Approach 1: Structural Similarity

  • Tanimoto Index : Compounds are compared via 2D molecular fingerprints, with ≥70% similarity considered significant for analog selection (e.g., REACH Annex VI chemicals vs. EINECS compounds) .
  • Example : A study on 33,000 EINECS chemicals used 1,387 labeled compounds from REACH Annex VI to predict toxicity via read-across models, demonstrating that a small labeled dataset can cover a large chemical space .

Approach 2: Functional Similarity

  • QSAR Models: Quantitative Structure-Activity Relationships (QSARs) infer biological activity from molecular properties. For example: Chlorinated alkanes and organothiophosphates were grouped based on hydrophobicity (log Kow) to predict acute toxicity to fish and daphnids . Substituted mononitrobenzenes were analyzed using log Kow ranges to guide toxicity predictions for diverse organisms .

Data Table: Key Comparison Metrics

Metric Structural Similarity Functional Similarity
Basis Molecular fingerprints Physicochemical properties
Threshold Tanimoto ≥70% log Kow ranges
Coverage 33,000 EINECS compounds 54% of EINECS chemicals
Limitations Limited to 2D structures Requires experimental data

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